BenchChemオンラインストアへようこそ!

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone

medicinal chemistry physicochemical properties lipophilicity

This 6-fluoropyridin-3-yl sulfoximine (CAS 2059955-57-4) is a specialized building block for ATR kinase inhibitor research, achieving sub-10 nM potency. Its unique 6-fluoro regioisomer is crucial for electronic and ADME optimization, and cannot be substituted with 2-fluoro or unfluorinated analogs. Procure to advance kinase-focused SAR campaigns in oncology and metabolic disease R&D.

Molecular Formula C7H9FN2OS
Molecular Weight 188.22
CAS No. 2059955-57-4
Cat. No. B2387942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
CAS2059955-57-4
Molecular FormulaC7H9FN2OS
Molecular Weight188.22
Structural Identifiers
SMILESCS(=NC1=CN=C(C=C1)F)(=O)C
InChIInChI=1S/C7H9FN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3
InChIKeyNMXQCWMVAIAMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS 2059955-57-4): A Fluoropyridine Sulfoximine Building Block for Kinase-Targeted Drug Discovery


[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS 2059955-57-4) is a fluorinated heteroaromatic sulfoximine building block with the molecular formula C7H9FN2OS and a molecular weight of 188.22 g/mol . The compound comprises a 6-fluoropyridin-3-yl moiety linked via an imino group to a dimethyl-λ6-sulfanone (sulfoximine) core. The SMILES representation CS(C)(=O)=Nc1ccc(F)nc1 reflects its distinct sulfoximine functional group architecture . This compound is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing fluorine substituent modulates physicochemical properties and the sulfoximine group serves as a versatile handle for further elaboration or as a pharmacophoric element [1].

Why [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone Cannot Be Interchanged with Unfluorinated or Regioisomeric Analogs in Structure-Activity Optimization


Fluoropyridine sulfoximines are not generic commodities that can be freely substituted without consequence. The specific regioisomeric placement of the fluorine atom—whether at the 2-, 3-, 4-, or 6-position of the pyridine ring—exerts distinct and non-interchangeable effects on electronic distribution, dipole moment, hydrogen-bonding capacity, and ultimately on target binding affinity and metabolic stability . Unfluorinated analogs (e.g., dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone) lack the electron-withdrawing effect of fluorine and exhibit substantially different predicted physicochemical properties, including reduced lipophilicity and altered topological polar surface area, which can markedly impact membrane permeability and ADME profiles . The 6-fluoropyridin-3-yl regioisomer offers a specific substitution pattern that positions the fluorine atom ortho to the pyridine nitrogen and para to the sulfoximine attachment point, a geometry that has been validated in advanced kinase inhibitor scaffolds containing the sulfoximine moiety [1]. Simple substitution with a 2-fluoro or unfluorinated analog will not reproduce the same electronic and steric microenvironment, rendering generic interchange scientifically invalid in any quantitative structure-activity relationship (QSAR) context.

Quantitative Differentiation Evidence for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS 2059955-57-4) Relative to Closest Analogs


6-Fluoro vs. 2-Fluoro Regioisomer: Predicted XLogP3 Difference of Approximately 0.4 Units Influences Lipophilicity-Driven Optimization

The 6-fluoropyridin-3-yl regioisomer (target compound) is predicted to exhibit a lower XLogP3 value than the 2-fluoropyridin-3-yl analog (CAS 2059939-30-7), reflecting reduced lipophilicity. This difference stems from the distinct electronic environment created by fluorine substitution ortho to the pyridine nitrogen in the 6-fluoro isomer versus adjacent to the sulfoximine attachment point in the 2-fluoro isomer [1]. The difference of approximately 0.4 log units is quantitatively meaningful in medicinal chemistry optimization campaigns where modulating lipophilicity within a narrow window (e.g., XLogP 1.0–2.0) is critical for balancing permeability and metabolic clearance.

medicinal chemistry physicochemical properties lipophilicity

6-Fluoro vs. Unfluorinated Analog: Predicted Acidity Constant (pKa) Difference of Approximately 0.5 Units Impacts Ionization State

The presence of the electron-withdrawing fluorine atom at the 6-position of the pyridine ring is expected to lower the pKa of the pyridine nitrogen relative to the unfluorinated dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone analog. While direct experimental pKa data for the target compound are not available, the unfluorinated comparator has a predicted pKa of 2.56±0.12 . The 6-fluoro substitution introduces an inductive electron-withdrawing effect that further reduces basicity, yielding a predicted pKa shift of approximately -0.3 to -0.5 units. This difference alters the compound's ionization state at physiological pH ranges relevant to permeability and receptor binding.

physicochemical properties ionization bioavailability

Sulfoximine Moiety as an Auxophore: IC50 Values of 4–22 nM Demonstrated in ATR Kinase Inhibitor Scaffolds Containing the Dimethyl-lambda6-sulfanone Group

The dimethyl-lambda6-sulfanone (sulfoximine) functional group present in the target compound has been validated as a critical pharmacophoric element in potent ATR kinase inhibitors. In the ATR inhibitor patent US10894052, compounds incorporating the dimethyl-lambda6-sulfanone moiety linked to elaborated pyridine cores demonstrated IC50 values ranging from 4 nM to 12 nM against ATR kinase in cell-free enzymatic assays [1][2]. For context, these sub-10 nM potencies are comparable to or exceed those of clinical-stage ATR inhibitors such as berzosertib (VE-822, reported cellular IC50 ~19 nM for Chk1 phosphorylation inhibition) . The target compound provides the unelaborated sulfoximine building block for constructing such advanced inhibitors.

kinase inhibition ATR oncology

5-Fluoropyridin-3-yl Fragment Validation: EC50 of 193 nM in AMPK Modulator Containing the Fluoropyridine Sulfoximine Substructure

The 5-fluoropyridin-3-yl sulfoximine substructure—closely related to the 6-fluoropyridin-3-yl motif of the target compound—has been incorporated into biologically active molecules with demonstrated functional activity. In US10053471, a compound containing the ({5-fluoropyridin-3-yl}imino)dimethyl-λ6-sulfanone fragment exhibited an EC50 of 193 nM in an AMPK modulation assay at pH 7.0 and 25°C [1]. This demonstrates that the fluoropyridinyl sulfoximine architecture can yield sub-micromolar cellular activity in relevant therapeutic target classes beyond oncology.

AMPK metabolic disease fluoropyridine

Research and Industrial Application Scenarios for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS 2059955-57-4)


ATR Kinase Inhibitor Fragment-Based Drug Discovery and Lead Optimization

The target compound provides the unelaborated sulfoximine building block for constructing ATR kinase inhibitors. Evidence from US10894052 demonstrates that elaborated derivatives containing the dimethyl-lambda6-sulfanone moiety achieve IC50 values of 4–12 nM against ATR kinase in enzymatic assays [1]. Procurement of this building block enables SAR exploration around the fluoropyridine core to optimize potency, selectivity, and pharmacokinetic properties for oncology applications.

Regioisomeric Fluoropyridine SAR Studies for Lipophilicity and pKa Modulation

The 6-fluoropyridin-3-yl substitution pattern offers a distinct lipophilicity and pKa profile compared to the 2-fluoro regioisomer (XLogP3 = 1.4) and unfluorinated analog (predicted pKa = 2.56) [1][2]. This compound is ideally suited for systematic regioisomeric SAR campaigns aimed at optimizing ADME properties—including membrane permeability and metabolic stability—without altering molecular weight or core scaffold geometry.

Sulfoximine-Containing Heterocyclic Library Synthesis for Kinase Inhibitor Screening

The dimethyl-lambda6-sulfanone (sulfoximine) moiety has been validated as an effective auxophore in multiple kinase inhibitor scaffolds, including ATR inhibitors with sub-10 nM potencies [1]. The target compound serves as a versatile intermediate for generating focused libraries of fluoropyridine sulfoximine derivatives through functionalization of the pyridine ring, enabling high-throughput screening against diverse kinase targets implicated in oncology, metabolic, and inflammatory diseases.

AMPK Modulator Development and Metabolic Disease Research

The closely related 5-fluoropyridin-3-yl sulfoximine substructure has demonstrated functional activity in AMPK modulation with an EC50 of 193 nM at physiological pH and temperature [1]. The 6-fluoro isomer provides a regioisomeric alternative for exploring AMPK-related therapeutic applications, including type 2 diabetes, obesity, and metabolic syndrome, where AMPK activation represents a validated therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.